An In-depth Technical Guide on 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
An In-depth Technical Guide on 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one. While specific experimental data for this exact molecule is limited in publicly available literature, this document compiles information based on established synthetic methodologies for analogous 1,3,4-oxadiazol-2(3H)-one structures and the known biological activities of the broader 1,3,4-oxadiazole class of compounds. The guide details a probable synthetic pathway, expected physicochemical and spectral properties, and discusses potential, yet currently unverified, biological activities. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this specific heterocyclic compound.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,3,4-oxadiazol-2(3H)-one core, a derivative of this key heterocycle, offers unique structural and electronic features that make it an attractive building block in drug discovery and materials science. The isopropyl substituent at the 5-position is expected to enhance the lipophilicity of the molecule, which can favorably influence its pharmacokinetic profile. This guide focuses on the synthesis, and predicted characteristics of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, providing a theoretical and practical framework for its further investigation.
Molecular Structure and Properties
The core structure of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one consists of a five-membered 1,3,4-oxadiazole ring with an isopropyl group attached at the 5-position and a ketone at the 2-position, existing in its tautomeric 'one' form.
Table 1: General Properties of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
| Property | Value | Source/Method |
| Molecular Formula | C₅H₈N₂O₂ | Calculated |
| Molecular Weight | 128.13 g/mol | Calculated |
| CAS Number | 1711-88-2 | [1] |
| IUPAC Name | 5-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one | IUPAC Nomenclature |
| Predicted LogP | 0.4 - 0.8 | Cheminformatics Tools |
| Predicted pKa | ~7.5 (NH proton) | Cheminformatics Tools |
| Predicted Solubility | Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge of similar structures |
Table 2: Predicted Spectroscopic Data for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): ~1.3 (d, 6H, -CH(CH ₃)₂), ~3.0 (sept, 1H, -CH (CH₃)₂), ~11.0-12.0 (br s, 1H, NH ) |
| ¹³C NMR | δ (ppm): ~20 (-CH(C H₃)₂), ~28 (-C H(CH₃)₂), ~155 (C=O), ~160 (C-isopropyl) |
| IR | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~1750 (C=O stretch), ~1650 (C=N stretch), ~1200-1000 (C-O stretch) |
| Mass Spec (EI) | m/z: 128 (M⁺), 85, 43 |
Note: The data in Table 2 is predicted based on the analysis of similar structures and has not been experimentally verified for this specific compound.
Synthesis
A probable and efficient synthetic route to 5-isopropyl-1,3,4-oxadiazol-2(3H)-one involves a two-step process starting from isobutyric acid. The general workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of Isobutyric Acid Hydrazide
This procedure is based on established methods for the synthesis of acid hydrazides from their corresponding carboxylic acids.[2][3]
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Materials: Isobutyric acid, thionyl chloride (or oxalyl chloride), hydrazine hydrate, diethyl ether (or dichloromethane), sodium bicarbonate solution.
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Procedure:
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To a solution of isobutyric acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.
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Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude isobutyryl chloride.
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In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in diethyl ether or another suitable solvent.
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Slowly add the crude isobutyryl chloride to the hydrazine solution at 0 °C with vigorous stirring.
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After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
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Filter the resulting precipitate (hydrazine hydrochloride) and wash it with the solvent.
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Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isobutyric acid hydrazide. The product can be purified by recrystallization if necessary.
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Step 2: Synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one
This cyclization step is based on the reaction of acylhydrazides with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI).[4][5]
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Materials: Isobutyric acid hydrazide, 1,1'-carbonyldiimidazole (CDI), anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.
-
Procedure:
-
Dissolve isobutyric acid hydrazide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Add CDI (1.1 eq) portion-wise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove imidazole byproducts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-isopropyl-1,3,4-oxadiazol-2(3H)-one.
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Potential Biological Activities and Signaling Pathways
While no specific biological data for 5-isopropyl-1,3,4-oxadiazol-2(3H)-one has been found in the reviewed literature, the 1,3,4-oxadiazole scaffold is known to be a versatile pharmacophore. Derivatives of this ring system have been reported to exhibit a broad range of pharmacological activities.[2][6][7][8][9][10][11]
Table 3: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives
| Biological Activity | Potential Mechanism of Action (General for the Class) | Key Enzyme/Receptor Targets (Examples) |
| Antibacterial | Inhibition of cell wall synthesis, DNA gyrase inhibition | Mur enzymes, DNA gyrase |
| Antifungal | Disruption of cell membrane integrity, inhibition of ergosterol biosynthesis | Lanosterol 14α-demethylase |
| Anticancer | Induction of apoptosis, inhibition of angiogenesis, cell cycle arrest | Tyrosine kinases, topoisomerases, histone deacetylases |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes | COX-1, COX-2, 5-LOX |
| Anticonvulsant | Modulation of ion channels (e.g., sodium, calcium) | Voltage-gated sodium channels |
Based on these established activities for the 1,3,4-oxadiazole class, it is plausible that 5-isopropyl-1,3,4-oxadiazol-2(3H)-one could be a starting point for the development of novel therapeutic agents. For instance, its potential as a kinase inhibitor could be explored in the context of cancer therapy.
Conclusion
5-isopropyl-1,3,4-oxadiazol-2(3H)-one is a small heterocyclic molecule with potential for further exploration in medicinal chemistry and materials science. This guide provides a theoretical framework for its synthesis and outlines its predicted properties based on the well-established chemistry of 1,3,4-oxadiazoles. The lack of specific experimental data for this compound highlights an opportunity for future research to synthesize, characterize, and evaluate its biological activities. The methodologies and predicted data presented herein can serve as a valuable starting point for such investigations.
References
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- 2. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 3. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 6. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. chemmethod.com [chemmethod.com]
- 10. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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